molecular formula C8H8BrNO3 B11718481 (5-Bromo-2-methyl-3-nitrophenyl)methanol

(5-Bromo-2-methyl-3-nitrophenyl)methanol

Cat. No.: B11718481
M. Wt: 246.06 g/mol
InChI Key: KCNJRNHMWBZCRB-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol typically involves the bromination of 2-methyl-3-nitrophenylmethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methyl-3-nitrophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-methyl-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methanol group may also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the nitro group provides potential for reduction to biologically active amines .

Biological Activity

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a phenolic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C10_{10}H10_{10}BrN1_{1}O3_{3}
  • Molecular Weight : Approximately 232.03 g/mol
  • Functional Groups : Contains bromine, nitro, and hydroxymethyl groups.

1. Enzyme Inhibition

Preliminary studies indicate that this compound exhibits potential enzyme inhibition properties. The compound may interact with various biological targets, which could lead to significant therapeutic applications. For instance, it has shown promise in inhibiting certain enzymes that are crucial in metabolic pathways.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research suggests that this compound may inhibit the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

3. Cytotoxicity Studies

Cytotoxicity tests have been conducted using different cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the IC50_{50} values obtained from these studies:

Cell LineIC50_{50} (µM)Reference Compound
HEPG2 (Liver)14.36Doxorubicin
MDA-MB-231 (Breast)7.06Doxorubicin

These results indicate that this compound exhibits moderate to strong cytotoxic effects against liver and breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Electrophilic Substitution : The nitro group can participate in redox reactions, influencing cellular signaling pathways.
  • Interaction with Microtubules : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological activity of similar compounds with varying substituents on the phenolic ring. For example:

  • Compound A : Exhibited an IC50_{50} of 8.08 µM against breast cancer cells.
  • Compound B : Showed enhanced activity with an IC50_{50} of 1.25 µM when a methoxy group was present at a specific position on the aromatic ring.

These findings underscore the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(5-bromo-2-methyl-3-nitrophenyl)methanol

InChI

InChI=1S/C8H8BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3

InChI Key

KCNJRNHMWBZCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)CO

Origin of Product

United States

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